1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate
Description
1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-4-7-18(15,16)17-10-5-6-12-11(8-10)13-9-14(12)2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZIITJVSNEKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC1=CC2=C(C=C1)N(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with butane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with benzodiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonate group in this compound may enhance its interaction with bacterial membranes, leading to increased efficacy against pathogens.
Anticancer Properties
Benzodiazole derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation. A detailed case study on the efficacy of similar compounds revealed IC50 values indicating effective inhibition of proliferation in cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Material Science
Fluorescent Probes
The unique structure of 1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate allows it to function as a fluorescent probe in various applications. Its fluorescence properties can be exploited in biological imaging and sensing applications, providing valuable insights into cellular processes.
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of sulfonate groups can improve the compatibility of polymers with other materials, leading to advanced composite materials.
Environmental Applications
Water Treatment
The sulfonate group in this compound makes it suitable for applications in water treatment processes. It can be employed as a flocculant or coagulant in the removal of contaminants from wastewater. Studies have indicated that benzodiazole derivatives can effectively bind to heavy metals and organic pollutants, facilitating their removal from aqueous solutions.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,3-benzodiazol-5-yl methanamine
- 4-(1-methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
1-methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its sulfonate group, in particular, enhances its solubility and reactivity compared to other benzodiazole derivatives .
Biological Activity
1-Methyl-1H-1,3-benzodiazol-5-yl butane-1-sulfonate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₄N₂O₃S
- Molecular Weight : 206.27 g/mol
This compound features a benzodiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds with a benzodiazole structure often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer proliferation pathways.
- Modulation of Signaling Pathways : It may affect signaling pathways such as PI3K/AKT/mTOR, which are crucial in cell growth and survival.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antitumor Activity
A study indicated that related benzodiazole derivatives exhibited significant antitumor effects in vivo. These compounds demonstrated the ability to suppress tumor growth in xenograft models by affecting the PI3K/AKT/mTOR signaling pathway .
Antimicrobial Properties
Benzodiazole derivatives have also been reported to possess antimicrobial properties against various pathogens. The sulfonate group may enhance solubility and bioavailability, contributing to their efficacy .
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in mouse models when administered at low doses. |
| Study 2 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
